6,10-Dihydroxy Buspirone
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Overview
Description
6,10-Dihydroxy Buspirone is a chemical compound that belongs to the class of azapirones. It is a derivative of buspirone, which is a well-known anxiolytic drug. This compound is often studied as an impurity formed during the preparation of buspirone metabolites . It has been found to possess various biological activities, including anxiolytic, antidepressant, and antipsychotic effects.
Mechanism of Action
Target of Action
The primary target of 6,10-Dihydroxy Buspirone is the serotonin 5-HT 1A receptor . This receptor plays a crucial role in the regulation of mood and anxiety. The compound acts as an agonist at these receptors, meaning it binds to these receptors and activates them .
Mode of Action
This compound interacts with its targets by acting as a potent agonist at the presynaptic 5-HT 1A autoreceptors . This interaction initially causes activation of these autoreceptors and inhibition of 5-HT (serotonin) release . This modulation of serotonin activity in the brain is thought to be the primary mechanism by which this compound exerts its anxiolytic effects .
Pharmacokinetics
The pharmacokinetics of this compound are similar to those of Buspirone. It has a plasma clearance of 47.3 ± 3.5 ml/min/kg, a volume of distribution of 2.6 ± 0.3 l/kg, and a half-life of about 1.2 ± 0.2 hours . These properties suggest that the compound is rapidly distributed and eliminated from the body .
Result of Action
The activation of serotonin receptors by this compound leads to changes in neuronal activity that can help alleviate symptoms of anxiety . .
Biochemical Analysis
Biochemical Properties
It is known that it is formed during the preparation of Buspirone metabolites
Cellular Effects
Studies on Buspirone, a related compound, have shown that it enhances cell survival and preserves structural integrity during oxidative injury to the Retinal Pigment Epithelium
Molecular Mechanism
Buspirone, a related compound, is known to be a serotonin 5-HT1A receptor agonist
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dihydroxy Buspirone involves the hydroxylation of buspirone. One of the methods described involves the use of oxidation processes to introduce hydroxyl groups at the 6 and 10 positions of the buspirone molecule . The reaction conditions typically involve the use of oxidizing agents under controlled temperature and pH conditions to ensure the selective hydroxylation of the desired positions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that the process involves scalable oxidation reactions similar to those used in laboratory settings, with additional steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,10-Dihydroxy Buspirone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional hydroxylated or oxidized derivatives.
Reduction: Reduction reactions can potentially remove hydroxyl groups or convert them into other functional groups.
Substitution: Substitution reactions can replace hydroxyl groups with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various hydroxylated derivatives of buspirone, which can have different biological activities and properties.
Scientific Research Applications
6,10-Dihydroxy Buspirone has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism and degradation of buspirone.
Biology: It is studied for its biological activities, including its effects on neurotransmitter systems and its potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anxiolytic, antidepressant, and antipsychotic agent.
Industry: It is used in the pharmaceutical industry for the development and quality control of buspirone formulations
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,10-Dihydroxy Buspirone include:
Buspirone: The parent compound, known for its anxiolytic effects.
6-Hydroxybuspirone: A hydroxylated derivative with similar biological activities.
8-Hydroxybuspirone: Another hydroxylated derivative with potential therapeutic applications
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other hydroxylated derivatives of buspirone. Its dual hydroxylation at the 6 and 10 positions may result in unique interactions with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
6,10-dihydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O4/c27-16-18(29)26(19(30)17(28)21(16)6-1-2-7-21)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,16-17,27-28H,1-4,6-7,10-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDZGTXOYYJHTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(C(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747667 |
Source
|
Record name | 6,10-Dihydroxy-8-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-8-azaspiro[4.5]decane-7,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
658701-59-8 |
Source
|
Record name | 6,10-Dihydroxy-8-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-8-azaspiro[4.5]decane-7,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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